Zosuquidar - 167354-41-8

Zosuquidar

Catalog Number: EVT-253784
CAS Number: 167354-41-8
Molecular Formula: C32H31F2N3O2
Molecular Weight: 527.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Zosuquidar trihydrochloride (LY335979) is a potent and selective third-generation inhibitor of P-glycoprotein (P-gp) []. P-gp, also known as multidrug resistance protein 1 (MDR1) or ABCB1, belongs to the ATP-binding cassette (ABC) transporter superfamily [, ]. These transporters are membrane proteins that utilize energy from ATP hydrolysis to efflux a wide range of substrates, including drugs, from cells []. Zosuquidar is primarily recognized for its role in counteracting multidrug resistance (MDR) in cancer cells [, ]. By inhibiting P-gp, Zosuquidar prevents the efflux of chemotherapeutic agents, thereby enhancing their intracellular accumulation and effectiveness [].

Future Directions
  • Optimizing dosing regimens and delivery systems: Future research could focus on improving the pharmacokinetic and pharmacodynamic properties of Zosuquidar to enhance its efficacy and minimize potential toxicity [, , ].
  • Developing personalized medicine approaches: Investigating the factors influencing P-gp expression and activity in individual patients could facilitate the development of tailored treatment strategies incorporating Zosuquidar [, ].
  • Exploring Zosuquidar's potential in other diseases: Given P-gp's involvement in various physiological and pathological processes, future studies could investigate the therapeutic potential of Zosuquidar in conditions beyond cancer, such as neurodegenerative diseases and infectious diseases [, , ].

Doxorubicin

  • Relevance: Several studies have investigated the co-administration of Zosuquidar with Doxorubicin to overcome multidrug resistance mediated by P-glycoprotein (P-gp) in cancer cells. Zosuquidar, a potent P-gp inhibitor, was found to modestly affect Doxorubicin pharmacokinetics but enhance its myelosuppressive effects. [, , , , ]

Daunorubicin

  • Relevance: Clinical trials have assessed the co-administration of Zosuquidar with Daunorubicin and Cytarabine in older patients with newly diagnosed acute myeloid leukemia (AML). The trials aimed to overcome P-gp-mediated drug resistance and improve treatment outcomes. [, , , ]

Cytarabine

  • Relevance: Zosuquidar has been investigated in combination with Daunorubicin and Cytarabine in clinical trials for treating AML. The rationale behind these studies was to determine if Zosuquidar, through P-gp inhibition, could enhance the efficacy of these chemotherapeutic agents. [, , ]

Nelfinavir

  • Relevance: Studies have investigated the ability of Zosuquidar to enhance the brain penetration of Nelfinavir. Nelfinavir exhibits poor brain penetration due to P-gp efflux at the blood-brain barrier. Zosuquidar, as a P-gp inhibitor, significantly enhanced Nelfinavir distribution into the brain in animal models. [, ]

Docetaxel

  • Relevance: A Phase I study examined the combination of Docetaxel with Zosuquidar in patients with resistant solid tumors. The study aimed to determine the maximum tolerated dose and evaluate the pharmacokinetic interactions between the two drugs. []

Paclitaxel

  • Relevance: A population pharmacokinetic model was developed to analyze Paclitaxel pharmacokinetics in the presence of Zosuquidar. The study aimed to characterize the increase in Paclitaxel exposure due to P-gp inhibition by Zosuquidar. []

Polysorbate 20

  • Relevance: A study investigated the combined inhibitory effect of Zosuquidar and Polysorbate 20 on P-gp-mediated Etoposide transport. The study aimed to assess whether the combination could potentiate the inhibition of P-gp efflux. []

Etoposide

  • Relevance: Researchers evaluated the combined effect of Zosuquidar and Polysorbate 20 on P-gp-mediated Etoposide transport in vitro and in vivo. The study aimed to determine if the combination could enhance the bioavailability of Etoposide. [, ]

Vincristine

  • Relevance: A phase I/II trial investigated the combination of Zosuquidar with the CHOP (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) regimen in patients with non-Hodgkin’s lymphoma. The study assessed the safety, tolerance, and pharmacokinetic interactions of Zosuquidar with the CHOP components, including Vincristine. []

Tariquidar

  • Relevance: Similar to Zosuquidar, Tariquidar has been used in studies exploring methods for reliable intracellular calcium monitoring in P-gp-overexpressing cells. []

Elacridar

  • Relevance: Elacridar has been used in studies alongside Zosuquidar to investigate the role of P-gp and other efflux transporters in limiting the brain distribution of drugs, including Imatinib. []

Birinapant

  • Relevance: Research has shown that combining Birinapant with Zosuquidar enhances the control of HBV replication in vivo. This combination takes advantage of Zosuquidar’s ability to increase the intracellular concentration of Birinapant in MDR1-expressing liver cells. []
Overview

Zosuquidar, also known as Zosuquidar trihydrochloride or LY335979, is a potent inhibitor of P-glycoprotein, a member of the ATP-binding cassette transporter family. This compound is primarily studied for its ability to reverse multidrug resistance in cancer therapy by preventing the efflux of chemotherapeutic agents from cancer cells. Its development aims to enhance the efficacy of various anticancer drugs, particularly doxorubicin, by increasing their intracellular concentrations.

Source and Classification

Zosuquidar is classified as a selective P-glycoprotein inhibitor. It was initially synthesized and characterized by researchers at Kanisa Pharmaceuticals and has been extensively studied in clinical trials for its potential to improve cancer treatment outcomes. The compound's mechanism involves binding to P-glycoprotein with high affinity, thereby blocking the efflux of drugs that are substrates for this transporter.

Synthesis Analysis

Methods and Technical Details

The synthesis of Zosuquidar involves several steps that incorporate various chemical reactions. The compound is derived from quinoline derivatives, which are modified to enhance their inhibitory effects on P-glycoprotein. The synthesis typically employs techniques such as:

  • Refluxing: This method is used to facilitate reactions at elevated temperatures while maintaining a constant boiling point.
  • Chromatography: High-performance liquid chromatography (HPLC) is often utilized for purification and quantification of the final product.
  • Solid-phase extraction: This technique is employed to isolate Zosuquidar from reaction mixtures, ensuring high purity levels.

The specific reaction pathways and conditions can vary based on the desired derivatives being synthesized, but they generally involve the formation of key intermediates that are subsequently transformed into Zosuquidar.

Molecular Structure Analysis

Structure and Data

Zosuquidar's molecular structure can be represented by its chemical formula C23H26Cl3N2OC_{23}H_{26}Cl_3N_2O. The compound features a complex arrangement that includes:

  • A quinoline core that is pivotal for its biological activity.
  • Multiple chlorine substituents that enhance its binding affinity to P-glycoprotein.

The three-dimensional conformation of Zosuquidar allows it to effectively interact with the P-glycoprotein transport mechanism, which is crucial for its function as an inhibitor.

Chemical Reactions Analysis

Reactions and Technical Details

Zosuquidar undergoes various chemical reactions during its synthesis and when interacting with biological systems. Key reactions include:

  • Nucleophilic substitutions: These reactions are essential in forming the quinoline structure and introducing functional groups that enhance solubility and binding.
  • Hydrolysis: In biological environments, Zosuquidar may undergo hydrolysis, impacting its pharmacokinetics and pharmacodynamics.
  • Complexation: The formation of complexes with P-glycoprotein alters the transport dynamics of chemotherapeutic agents, leading to increased intracellular drug concentrations.

These reactions are critical in understanding how Zosuquidar functions both in vitro and in vivo.

Mechanism of Action

Process and Data

Zosuquidar operates primarily by inhibiting P-glycoprotein-mediated efflux of drugs from cancer cells. The mechanism involves:

  1. Binding Affinity: Zosuquidar binds to the ATP-binding site of P-glycoprotein, preventing the transporter from actively pumping out drugs.
  2. Inhibition of Drug Efflux: By blocking this efflux mechanism, Zosuquidar increases the intracellular accumulation of chemotherapeutics like doxorubicin.
  3. Enhanced Antitumor Activity: The increased drug retention leads to enhanced cytotoxic effects on cancer cells, improving treatment efficacy.

Clinical studies indicate that effective plasma concentrations of Zosuquidar correlate with minimal toxicity while significantly impacting doxorubicin pharmacokinetics .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Zosuquidar exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 469.93 g/mol.
  • Solubility: Moderately soluble in organic solvents; solubility in water is limited, necessitating formulation strategies for intravenous administration.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for formulating Zosuquidar for clinical use and understanding its behavior in biological systems.

Applications

Scientific Uses

Zosuquidar has significant applications in cancer research and therapy:

  • Multidrug Resistance Reversal: It is primarily investigated for its ability to counteract multidrug resistance in various cancers by enhancing the efficacy of standard chemotherapeutic regimens.
  • Pharmacokinetic Studies: Researchers utilize Zosuquidar in pharmacokinetic studies to understand drug interactions and optimize dosing regimens in combination therapies .
  • Cellular Studies: It serves as a tool in cellular assays to study P-glycoprotein function and the mechanisms underlying drug resistance .

Properties

CAS Number

167354-41-8

Product Name

Zosuquidar

IUPAC Name

(2S)-1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol

Molecular Formula

C32H31F2N3O2

Molecular Weight

527.6 g/mol

InChI

InChI=1S/C32H31F2N3O2/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27/h1-14,21,29-31,38H,15-20H2/t21-,29-,30+,31?/m0/s1

InChI Key

IHOVFYSQUDPMCN-AUAXPYEWSA-N

SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47

Synonyms

(2R)-anti-5-(3-(4-(10,11-difluoromethanodibenzo-suber-5-yl)piperazin-1-yl)2-hydroxypropoxy)quinoline trihydrochloride
LY 335979
LY335979
RS 33295-198
RS-33295-198
zosuquidar trihydrochloride

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47

Isomeric SMILES

C1CN(CCN1C[C@@H](COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5[C@H]6[C@H](C6(F)F)C7=CC=CC=C47

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.